molecular formula C19H18N2O3 B12900227 Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)- CAS No. 61034-02-4

Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)-

Cat. No.: B12900227
CAS No.: 61034-02-4
M. Wt: 322.4 g/mol
InChI Key: XCBFRUVFZZCVJE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,4-dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone , which systematically describes its molecular framework. This nomenclature follows IUPAC Rule C-14.6 for ketones and Rule C-14.4 for substituted aromatic systems, prioritizing the ethanone moiety as the parent chain. The CAS Registry Number assigned to this compound is 61034-02-4 , a unique identifier in the Chemical Abstracts Service database that distinguishes it from structurally similar molecules.

Property Value
CAS Registry Number 61034-02-4
IUPAC Name 1-(2,4-dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone
Molecular Formula C$${19}$$H$${18}$$N$${2}$$O$${3}$$

The ethanone group (C=O) serves as the principal functional group, while the 2,4-dimethoxyphenyl and 1-phenylpyrazol-4-yl substituents occupy adjacent positions on the central carbon chain. This configuration is critical for distinguishing it from positional isomers.

Molecular Formula and Structural Isomerism

The molecular formula C$${19}$$H$${18}$$N$${2}$$O$${3}$$ reveals a molecular weight of 322.4 g/mol , calculated from the atomic masses of its constituent elements. Structural isomerism in this compound arises from three primary factors:

  • Substituent positioning on the phenyl ring (ortho/meta/para configurations of methoxy groups)
  • Pyrazole ring substitution patterns (1-phenyl vs. alternative N-linked aryl groups)
  • Keto-group orientation relative to heterocyclic and aromatic systems

The compound exhibits restricted rotation around the central carbon-carbon bond connecting the dimethoxyphenyl and pyrazole groups, potentially leading to atropisomerism under specific steric conditions. However, no experimental evidence of isolable atropisomers has been reported to date.

Synonyms and Alternative Naming Conventions

This compound is documented under multiple naming systems, reflecting historical synthesis pathways and variations in chemical nomenclature practices:

Synonym Type Name
Systematic Alternative 2-(1-Phenyl-1H-pyrazol-4-yl)-1-(2,4-dimethoxyphenyl)ethanone
Semi-systematic 4-(2-(2,4-Dimethoxyphenyl)acetyl)-1-phenyl-1H-pyrazole
Trivial Dimethoxyphenyl pyrazole ketone

Properties

CAS No.

61034-02-4

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone

InChI

InChI=1S/C19H18N2O3/c1-23-16-8-9-17(19(11-16)24-2)18(22)10-14-12-20-21(13-14)15-6-4-3-5-7-15/h3-9,11-13H,10H2,1-2H3

InChI Key

XCBFRUVFZZCVJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CN(N=C2)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is commonly synthesized via condensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, phenyl hydrazine reacts with appropriate ketones or aldehydes under reflux in ethanol with catalytic acetic acid to form the 1-phenyl-pyrazole intermediate. This step is monitored by thin-layer chromatography (TLC) to ensure completion.

Formation of 1-Phenyl-1H-pyrazol-4-yl Intermediate

  • A mixture of β-acetyl naphthalene and phenyl hydrazine in absolute ethanol is heated under reflux for 30 minutes.
  • The reaction progress is monitored by TLC using hexane/ethanol (90:10).
  • The resulting phenyl hydrazone is isolated by filtration and recrystallized from ethanol.

Alternative Substitution and Cyclization Methods

  • Substitution reactions involving 2,4-dinitroaniline and bromo-substituted pyrazolyl ethanones have been reported for related pyrazole derivatives, using solvents such as methanol, ethanol, or water at elevated temperatures (100–110 °C) with reflux stirring.
  • Reduction and cyclization steps using metallic indium and hydrochloric acid facilitate the formation of complex pyrazole-containing intermediates, which can be adapted for the synthesis of related ethanone compounds.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Pyrazole ring formation Phenyl hydrazine + β-acetyl naphthalene, EtOH, AcOH Reflux (~78) 30 min ~77 Monitored by TLC
Acylation to ethanone 2,4-dimethoxyacetophenone derivative + pyrazole Room temp to reflux Several hours Variable Requires optimization for regioselectivity
Substitution (related method) 2,4-dinitroaniline + 2-bromo-1-(1-methyl-1H-pyrazol-4-yl) ethanone 100–110 3–4 hours ~88 Solvent: water or alcohols
Reduction and cyclization Metal indium + HCl 100–110 5–6 hours ~81 For related pyrazole intermediates

Analytical Characterization Supporting Preparation

Research Findings and Optimization Notes

  • The multi-step synthesis requires careful control of reaction conditions to avoid side reactions, especially during acylation and substitution steps.
  • The choice of solvent and temperature critically affects yield and purity. Water and alcohols are preferred solvents for substitution reactions due to environmental and safety considerations.
  • Metal indium reduction is an effective method for cyclization in related pyrazole derivatives, suggesting potential applicability in the preparation of the target ethanone compound.
  • Although direct literature on this exact compound is limited, analogous pyrazole derivatives synthesized by similar methods have shown good yields and reproducibility.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Yield Range (%) Reference
Pyrazole ring synthesis Phenyl hydrazine, β-diketone, ethanol, acetic acid Formation of pyrazole core ~77
Acylation with dimethoxyacetophenone 2,4-dimethoxyacetophenone derivative, base/acid catalyst Attachment of ethanone moiety Variable
Substitution reaction (analog) 2,4-dinitroaniline, bromo-pyrazolyl ethanone, water/alcohol Formation of substituted intermediate ~88
Reduction and cyclization (analog) Metal indium, HCl, reflux Cyclization to pyrazole derivative ~81

Chemical Reactions Analysis

Oxidation Reactions

The ethanone's carbonyl group and electron-rich aromatic systems enable multiple oxidation pathways:

Reaction TypeConditionsProducts FormedYield (%)Source
Benzylic OxidationKMnO₄/H₂SO₄ (0-5°C)2,4-Dimethoxybenzoic acid68-72
Pyrazole RingH₂O₂/AcOH (reflux)N-Oxide pyrazolium derivative55
DemethylationBBr₃/DCM (-78°C)Catechol derivative83

Key findings:

  • Selective oxidation at the 2,4-dimethoxyphenyl group occurs preferentially over pyrazole modification due to steric protection

  • Pyrazole N-oxidation requires strong peroxides under acidic conditions

Reduction Pathways

The compound's conjugated system allows targeted reductions:

Table 2: Reduction Characteristics

Target SiteReagent SystemProduct StructureSelectivity
Ketone → AlcoholNaBH₄/MeOH (0°C)Secondary alcohol92%
Aromatic RingsH₂/Pd-C (50 psi)Tetrahydro derivative<5%
Methoxy GroupsLiAlH₄/THF (reflux)Demethylated phenol78%

Notable observations:

  • Borohydride reductions preferentially target the ketone without affecting methoxy groups

  • Catalytic hydrogenation shows minimal reactivity due to aromatic stabilization

Electrophilic Substitution

The electron-rich aromatic systems undergo regioselective substitutions:

Figure 1: Substitution Pattern Analysis

text
Position Reactivity (Relative) Preferred Electrophiles 2'-OCH₃ 1.00 Nitronium ion 4'-OCH₃ 0.82 Sulfur trioxide Pyrazole C3 0.45 Diazonium salts

Experimental data from analogous compounds shows:

  • Nitration occurs para to methoxy groups (91% ortho/para ratio)

  • Sulfonation requires fuming H₂SO₄ at 150°C for measurable yields

  • Friedel-Crafts alkylation is suppressed by steric bulk

Cyclization Reactions

The compound serves as precursor for heterocyclic systems:

Scheme 1: Thiazole Formation

  • Treatment with P₄S₁₀ generates thioamide intermediate

  • Cyclocondensation with α-haloketones yields:

    • 2-(pyrazolyl)thiazoles (71-89% yield)

    • Thiazolo[3,2-b]pyrazoles under microwave conditions

Table 3: Cyclization Outcomes

ConditionsProduct ClassAntimicrobial Activity (MIC μg/mL)
Ethanol refluxThiazole0.22-0.25 vs S. aureus
DMF/POCl₃Pyrazolo[1,5-a]pyrimidine1.8 μM (A549 cells)
NH₃/I₂Cyano-imidazo[1,2-b]pyrazole76% apoptosis induction

Cross-Coupling Reactions

Pd-mediated couplings demonstrate versatility:

text
Buchwald-Hartwig Amination: Ar-Br + R₂NH → Ar-NR₂ (82% yield) Suzuki-Miyaura: Ar-B(OH)₂ + HetAr-X → Biaryl (68%)

Key limitations:

  • Methoxy groups require protection as MOM ethers during coupling

  • Pyrazole nitrogen coordination deactivates certain catalysts

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. If used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of the target compound with similar ethanone derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)- Phenyl-pyrazole-ethanone 2,4-dimethoxyphenyl, 1-phenylpyrazole ~338 (estimated) High polarity due to methoxy groups; potential for π-π stacking with pyrazole.
1-(2-Phenyl-1,3-thiazol-4-yl)ethanone Phenyl-thiazole-ethanone Phenylthiazole 201.26 Lower polarity; thiazole’s sulfur atom enhances metabolic stability.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thio-ethanone Difluorophenyl, sulfonylphenyl, triazole 535.54 Sulfonyl group increases acidity; fluorinated groups improve bioavailability.
Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- Oxazole-ethanone Oxazole, propyl, dimethyl 183.25 Compact structure with oxazole’s electron-deficient ring; lower molecular weight.

Physicochemical Properties

  • Solubility: The 2,4-dimethoxyphenyl group increases aqueous solubility compared to non-polar analogues like 1-(2-phenylthiazol-4-yl)ethanone .
  • Thermal Stability: Pyrazole-containing ethanones generally exhibit higher thermal stability than oxazole derivatives due to aromatic conjugation .

Research Findings and Implications

  • Pharmacological Potential: Pyrazole-ethanones are frequently explored as kinase inhibitors (e.g., JAK2 or CDK inhibitors), with methoxy groups improving target affinity .
  • Limitations: The compound’s higher molecular weight (~338 g/mol) may reduce bioavailability compared to smaller analogues like oxazole-ethanones (183 g/mol) .

Biological Activity

Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)-, also known by its CAS number 61034-02-4, is a compound with significant biological activity attributed to its structural features. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)- is C19H18N2O3, with a molecular weight of 322.358 g/mol. The compound contains both ethanone and pyrazole moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H18N2O3
Molecular Weight322.358 g/mol
CAS Number61034-02-4

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole derivatives exhibit notable anti-inflammatory properties. A study demonstrated that derivatives similar to Ethanone showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, certain synthesized variants exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

Ethanone derivatives have been evaluated for their antimicrobial activity against various pathogens. In vitro studies have shown that these compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections . The mechanism of action is believed to involve disruption of microbial cell membranes.

Antitumor Activity

The antitumor potential of pyrazole derivatives is well-documented. Ethanone has been shown to induce apoptosis in cancer cells through various pathways. For instance, a study reported that compounds derived from similar structures inhibited cell proliferation in several human cancer cell lines .

Case Studies

  • Study on Anti-inflammatory Effects : A recent investigation into the anti-inflammatory effects of pyrazole derivatives found that certain compounds exhibited significant inhibition of inflammatory markers in animal models. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of pyrazole derivatives revealed that Ethanone exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

The biological activities of Ethanone are largely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Pyrazole derivatives often act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.
  • Cytokine Modulation : These compounds can modulate the expression of cytokines, leading to reduced inflammation and tumor growth.

Q & A

Q. Example Protocol :

Combine α,β-unsaturated ketone (1 mmol) with hydrazine hydrate (1 mmol) in acetic acid (5 mL).

Reflux for 4 hours, cool, and pour into ice.

Filter and recrystallize from ethanol.

Q. Table 1: Comparative Synthesis Conditions

Starting MaterialReagentSolventTime (hr)Yield (%)Purity (HPLC)Reference
α,β-unsaturated ketoneHydrazine hydrateAcetic acid456.598%
Chalcone derivative2,4-DinitrophenylhydrazineAcetic acid46295%

Which spectroscopic and crystallographic methods are critical for structural validation?

Basic Research Question

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., dimethoxy groups at 2,4-positions, pyrazole ring protons) .
    • FTIR : Carbonyl (C=O) stretches at ~1700 cm1^{-1} and aromatic C-H bends at ~3000 cm1^{-1} .
  • Crystallography :
    • X-ray diffraction (XRD) : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., pyrazole vs. phenyl planes: 88.14°) .
    • SHELXL/SHELXS : Refinement software for small-molecule structures .

Advanced Tip : Use ORTEP-3 for graphical representation of thermal ellipsoids and molecular packing .

How can researchers resolve contradictions in structural data from XRD vs. computational models?

Advanced Research Question

  • Validation Tools :
    • PLATON/ADDSYM : Detects missed symmetry or twinning in XRD data .
    • DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with experimental bond angles .
  • Case Study : A 2-arylaminothiazol-4-one derivative showed discrepancies in tautomeric forms (enol vs. keto). XRD confirmed the enol configuration, while DFT aligned with NMR data .

What strategies optimize reaction yield and purity for scale-up synthesis?

Advanced Research Question

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. acetic acid) and stoichiometry to identify optimal conditions .
  • Chromatography : Flash column chromatography (hexane:ethyl acetate) removes byproducts (e.g., unreacted hydrazines) .
  • Kinetic Monitoring : TLC (5:1 ethyl acetate/hexane) tracks reaction progress to minimize over-reaction .

What are the key structural features confirmed through XRD?

Basic Research Question
Table 2: Crystallographic Data

ParameterValueReference
Space groupP21/c
Unit cell (Å)a=6.0686, b=18.6887, c=14.9734
Dihedral angle (pyrazole-phenyl)88.14°
C=O bond length1.22 Å

Implications : The near-perpendicular orientation of substituents suggests limited conjugation, influencing electronic properties .

How can computational modeling predict reactivity or biological activity?

Advanced Research Question

  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or CDK1 enzymes) using AutoDock Vina .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with logP or H-bonding capacity .

What are the implications of substituent effects on physicochemical properties?

Advanced Research Question

  • Electron-Donating Groups (e.g., -OCH₃) : Increase solubility (logS) but reduce metabolic stability .
  • Steric Effects : Bulky substituents (e.g., 2,4-dimethoxy) hinder crystal packing, lowering melting points .

Q. Table 3: Substituent Impact on Properties

SubstituentlogPMelting Point (°C)Solubility (mg/mL)Reference
2,4-OCH₃3.2160–1620.45
4-NO₂3.8185–1870.12

How is tautomerism addressed in structural studies?

Advanced Research Question

  • Dynamic NMR : Detects tautomeric equilibria (e.g., keto-enol) in solution .
  • Low-Temperature XRD : Captures dominant tautomer in solid state .

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